molecular formula C21H21NO2 B2856858 2-(4-Tert-butylphenyl)-8-methylquinoline-4-carboxylic acid CAS No. 897566-25-5

2-(4-Tert-butylphenyl)-8-methylquinoline-4-carboxylic acid

Cat. No.: B2856858
CAS No.: 897566-25-5
M. Wt: 319.404
InChI Key: SBTBJAYREODURC-UHFFFAOYSA-N
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Description

2-(4-Tert-butylphenyl)-8-methylquinoline-4-carboxylic acid is an organic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline core substituted with a tert-butylphenyl group at the 2-position, a methyl group at the 8-position, and a carboxylic acid group at the 4-position. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Tert-butylphenyl)-8-methylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Tert-butylphenyl Group: The tert-butylphenyl group can be introduced via Friedel-Crafts alkylation, where tert-butylbenzene reacts with the quinoline core in the presence of a Lewis acid catalyst like aluminum chloride.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, where the intermediate compound is treated with carbon dioxide under high pressure and temperature in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Tert-butylphenyl)-8-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, where substituents like halogens or nitro groups can be introduced using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in carbon tetrachloride for bromination; concentrated nitric acid for nitration.

Major Products Formed

    Oxidation: Quinoline derivatives with hydroxyl or carbonyl groups.

    Reduction: Reduced quinoline derivatives with hydrogenated functional groups.

    Substitution: Halogenated or nitrated quinoline derivatives.

Scientific Research Applications

2-(4-Tert-butylphenyl)-8-methylquinoline-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-(4-Tert-butylphenyl)-8-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylquinoline-4-carboxylic acid: Lacks the tert-butyl and methyl substituents, resulting in different chemical and biological properties.

    8-Methylquinoline-4-carboxylic acid: Lacks the tert-butylphenyl group, affecting its reactivity and applications.

    2-(4-Methylphenyl)-8-methylquinoline-4-carboxylic acid: Has a methyl group instead of a tert-butyl group, leading to variations in steric and electronic effects.

Uniqueness

2-(4-Tert-butylphenyl)-8-methylquinoline-4-carboxylic acid is unique due to the presence of both the tert-butylphenyl and methyl groups, which confer specific steric and electronic properties

Biological Activity

2-(4-Tert-butylphenyl)-8-methylquinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

The compound has the molecular formula C21H21NO2C_{21}H_{21}NO_2 and a molecular weight of approximately 319.40 g/mol. Its structure features a quinoline core, which is a bicyclic structure composed of a benzene ring fused to a pyridine ring, along with a tert-butyl group at the para position of the phenyl ring and a methyl group at the 8-position of the quinoline. These structural characteristics enhance its lipophilicity, potentially influencing its biological activity and solubility in organic solvents.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in cell proliferation, which may lead to anticancer effects. This inhibition is crucial for its potential application in cancer therapy.
  • DNA Intercalation : The quinoline core allows for intercalation with DNA, inhibiting replication processes in certain pathogens, thus contributing to its antimicrobial properties.
  • Receptor Modulation : It interacts with various receptors, modulating their activity and leading to diverse biological effects.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Activity : Preliminary studies show that this compound has significant activity against various bacterial strains, suggesting its potential as an antimicrobial agent .
  • Anticancer Properties : The compound has been investigated for its ability to inhibit cancer cell growth, although further studies are needed to elucidate its full pharmacological potential.

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
4-tert-ButylphenolC_{10}H_{14}OLacks quinoline moiety
8-MethylquinolineC_{10}H_{9}NContains quinoline but lacks tert-butyl group
2-(4-Chlorophenyl)-8-methylquinoline-4-carboxylic acidC_{20}H_{18}ClN O_2Contains chlorine instead of tert-butyl
2-(Phenyl)-8-methylquinoline-4-carboxylic acidC_{19}H_{17}N O_2Simple phenyl group without bulky substituents

This table highlights how the tert-butyl group contributes to the distinct steric and electronic properties of the compound, enhancing its biological activity compared to similar compounds.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of the biological activity of related compounds. For instance:

  • A study demonstrated that derivatives of quinoline exhibited potent antibacterial activity against Gram-positive bacteria at non-cytotoxic concentrations, indicating that structural modifications can significantly enhance bioactivity .
  • Another investigation assessed the anticancer potential of various quinoline derivatives, revealing that modifications at specific positions could lead to improved efficacy against cancer cell lines.

Properties

IUPAC Name

2-(4-tert-butylphenyl)-8-methylquinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO2/c1-13-6-5-7-16-17(20(23)24)12-18(22-19(13)16)14-8-10-15(11-9-14)21(2,3)4/h5-12H,1-4H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBTBJAYREODURC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(C=C3)C(C)(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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